molecular formula C19H23NSSi B14366384 4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline CAS No. 90261-28-2

4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline

Cat. No.: B14366384
CAS No.: 90261-28-2
M. Wt: 325.5 g/mol
InChI Key: HPKUHBWECUFFIU-UHFFFAOYSA-N
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Description

4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline is a complex organic compound that features a unique combination of functional groups, including a phenylsulfanyl group, a trimethylsilyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Trimethylsilyl Group:

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a phenylthiol reacts with a suitable leaving group on the propargyl intermediate.

    Formation of the Aniline Moiety: The final step involves the coupling of the intermediate with 4-methylaniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophiles such as fluoride ions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Tetrabutylammonium fluoride (TBAF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-[1-(phenylsulfanyl)prop-2-yn-1-yl]aniline: Lacks the trimethylsilyl group, which may affect its reactivity and applications.

    4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]benzamide:

Uniqueness

4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline is unique due to the presence of both the phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Properties

CAS No.

90261-28-2

Molecular Formula

C19H23NSSi

Molecular Weight

325.5 g/mol

IUPAC Name

4-methyl-N-(1-phenylsulfanyl-3-trimethylsilylprop-2-ynyl)aniline

InChI

InChI=1S/C19H23NSSi/c1-16-10-12-17(13-11-16)20-19(14-15-22(2,3)4)21-18-8-6-5-7-9-18/h5-13,19-20H,1-4H3

InChI Key

HPKUHBWECUFFIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C#C[Si](C)(C)C)SC2=CC=CC=C2

Origin of Product

United States

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